molecular formula C6H6F3NO5 B8502842 N-hydroxysuccinimide trifluoroacetate

N-hydroxysuccinimide trifluoroacetate

Cat. No.: B8502842
M. Wt: 229.11 g/mol
InChI Key: BAZMLBSPTUGCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxysuccinimide trifluoroacetate is a useful research compound. Its molecular formula is C6H6F3NO5 and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6F3NO5

Molecular Weight

229.11 g/mol

IUPAC Name

1-hydroxypyrrolidine-2,5-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H5NO3.C2HF3O2/c6-3-1-2-4(7)5(3)8;3-2(4,5)1(6)7/h8H,1-2H2;(H,6,7)

InChI Key

BAZMLBSPTUGCFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-hydroxysuccinimide trifluoroacetate was prepared by stirring N-hydroxysuccinimide (NHS) and 4 eq trifluoroacetic anhydride for 5 h. The mixture was concentrated under reduced pressure and further dried under high vacuum overnight. The product was obtained as a white, highly hygroscopic solid and stored in an anhydrous desiccator before use. The obtained approximately 1.1 g 2,2′-(hex-5-ynylazanediyl)diacetic acid was activated by 2.4 eq N-hydroxysuccinicimide trifluoroacetate in 10 mL anhydrous DMF under a stream of dry N2. The mixture was stirred overnight and monitored by TLC using hexanes:ethyl acetate (=2:1) as the mobile phase. After completion of the reaction, the mixture was concentrated to approximately 500 μL by rotary evaporation and subjected to flash chromatography using hexanes:ethyl acetate (=2:1) as the mobile phase. The final product, NHS-activated 2,2′-(hex-5-ynylazanediyl)diacetic acid (CXL-1) was concentrated by rotary evaporation, and obtained as a pale yellow oil. Several 200 μL aliquots of 50 mM stock solution dissolved in anhydrous dimethyl sulfoxide (DMSO) were prepared and stored at −80° C. The sealed stock aliquots were opened immediately before use, and NHS activation was verified by ESI-MS in 100% ACN. ESI-MS [M+H]+ m/z 408.1, [M+Na]+ m/z 420.0. This reaction yield can be improved by adding stoichiometric equivalents of triethylamine.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2,2′-(hex-5-ynylazanediyl)diacetic acid
Quantity
1.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Nine
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.